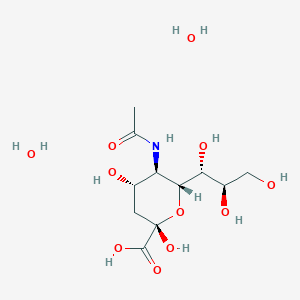
2,3-Difluoro-4-iodobenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4-iodobenzylamine is an organic compound characterized by the presence of fluorine and iodine atoms attached to a benzylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-iodobenzylamine typically involves the halogenation of a benzylamine precursor. One common method includes the following steps:
Starting Material: The synthesis begins with a benzylamine derivative.
Iodination: The iodination at the 4 position can be carried out using iodine monochloride (ICl) or other iodine sources under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Difluoro-4-iodobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4-iodobenzylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,3-Difluoro-4-iodobenzylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
2,3-Difluorobenzylamine: Lacks the iodine atom, which may affect its reactivity and applications.
4-Iodobenzylamine: Lacks the fluorine atoms, leading to different chemical properties and uses.
2,3-Dichloro-4-iodobenzylamine:
Uniqueness: 2,3-Difluoro-4-iodobenzylamine is unique due to the combination of fluorine and iodine atoms, which imparts distinct chemical properties. This combination can enhance its reactivity, making it a valuable intermediate in organic synthesis and various research applications.
Propiedades
Fórmula molecular |
C7H6F2IN |
|---|---|
Peso molecular |
269.03 g/mol |
Nombre IUPAC |
(2,3-difluoro-4-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6F2IN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H,3,11H2 |
Clave InChI |
KCMAZZYTFPASNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CN)F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B12857128.png)
![[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)




![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)






